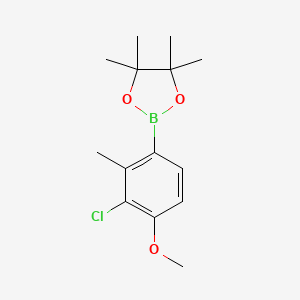
1,3,2-Dioxaborolane, 2-(3-chloro-4-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,2-Dioxaborolane, 2-(3-chloro-4-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl- is a boron-containing heterocyclic compound. Compounds of this type are often used in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of boron in the structure can impart unique reactivity and stability to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaborolane derivatives typically involves the reaction of boronic acids or boronate esters with diols. For this specific compound, the synthesis might involve:
Starting Materials: 3-chloro-4-methoxy-2-methylphenylboronic acid and a suitable diol.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst such as palladium and under inert atmosphere conditions to prevent oxidation.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Large-scale Reactors: Using continuous flow reactors to ensure consistent quality and yield.
Purification: Techniques such as crystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
1,3,2-Dioxaborolane compounds can undergo various types of reactions, including:
Oxidation: Conversion to boronic acids.
Reduction: Formation of boranes.
Substitution: Reactions with nucleophiles to replace the boron group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or similar reducing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Oxidation: Boronic acids.
Reduction: Boranes.
Substitution: Substituted phenyl derivatives.
科学研究应用
1,3,2-Dioxaborolane derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Potential use in the development of boron-containing drugs.
Medicine: Investigated for their potential in cancer therapy due to the unique properties of boron.
Industry: Used in the production of advanced materials and polymers.
作用机制
The mechanism of action for 1,3,2-Dioxaborolane compounds often involves:
Molecular Targets: Interaction with enzymes or receptors that can bind boron-containing compounds.
Pathways Involved: Pathways related to cell signaling, enzyme inhibition, or metabolic processes.
相似化合物的比较
Similar Compounds
- 1,3,2-Dioxaborolane, 2-phenyl-4,4,5,5-tetramethyl-
- 1,3,2-Dioxaborolane, 2-(4-methoxyphenyl)-4,4,5,5-tetramethyl-
Comparison
- Reactivity : The presence of different substituents (e.g., chloro, methoxy) can significantly alter the reactivity and stability of the compound.
- Applications : While similar compounds may be used in organic synthesis, the specific substituents can make them more suitable for particular applications, such as drug development or material science.
属性
CAS 编号 |
1799612-14-8 |
|---|---|
分子式 |
C14H20BClO3 |
分子量 |
282.57 g/mol |
IUPAC 名称 |
2-(3-chloro-4-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H20BClO3/c1-9-10(7-8-11(17-6)12(9)16)15-18-13(2,3)14(4,5)19-15/h7-8H,1-6H3 |
InChI 键 |
MEXLUADDFRMBJD-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)OC)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















